3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate
CAS No.: 650140-02-6
Cat. No.: VC16914226
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate - 650140-02-6](/images/structure/VC16914226.png)
Specification
CAS No. | 650140-02-6 |
---|---|
Molecular Formula | C20H19NO4 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 3-[4-[2-(4-nitrophenyl)ethenyl]phenyl]propyl prop-2-enoate |
Standard InChI | InChI=1S/C20H19NO4/c1-2-20(22)25-15-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)21(23)24/h2,5-14H,1,3-4,15H2 |
Standard InChI Key | MMXJSDBAXDQALF-UHFFFAOYSA-N |
Canonical SMILES | C=CC(=O)OCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate integrates three critical components:
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A 4-nitrophenyl group, which introduces strong electron-withdrawing characteristics due to the nitro (-NO₂) substituent.
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An ethenyl bridge (-CH=CH-) connecting two aromatic systems, enabling π-conjugation.
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A propyl prop-2-enoate moiety, providing ester functionality and alkyl chain flexibility.
The nitro group at the para position of the phenyl ring significantly influences the compound's electronic properties, enhancing its dipole moment and potential for charge-transfer interactions . The ethenyl bridge facilitates extended conjugation, a feature shared with ethyl 3-(4-nitrophenyl)prop-2-enoate , which exhibits a planar geometry conducive to resonance stabilization.
Molecular Dimensions and Stability
While exact experimental data for 3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate are unavailable, comparisons to analogous compounds suggest:
The extended aromatic system in the target compound likely increases thermal stability compared to simpler esters like ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate . Computational modeling would be required to confirm these predictions.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two primary building blocks:
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4-Nitrophenyl ethenyl phenyl intermediate: Likely synthesized via a Heck coupling reaction between 4-nitrostyrene and a brominated phenyl precursor.
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Propyl prop-2-enoate chain: Introduced through esterification or transesterification reactions.
Stepwise Assembly
A plausible synthesis involves:
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Formation of the ethenyl bridge: Palladium-catalyzed coupling of 4-nitrostyrene with 4-bromophenylboronic acid under Suzuki-Miyaura conditions .
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Esterification: Reaction of the resulting biphenyl system with prop-2-enoic acid chloride in the presence of propyl alcohol, analogous to methods used for ethyl 3-(4-nitrophenyl)prop-2-enoate .
Critical challenges include:
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Steric hindrance during esterification due to the bulky aromatic system
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Nitro group stability under acidic or high-temperature conditions
Comparative Analysis with Structural Analogs
The table below highlights key differences between the target compound and related molecules:
The propyl chain in the target compound may enhance solubility in nonpolar solvents compared to ethyl esters , while the ethenyl bridge increases rigidity relative to single-bonded systems .
Research Gaps and Future Directions
Current literature reveals three critical knowledge gaps:
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Experimental characterization: Absence of FT-IR, NMR, and X-ray crystallography data for the target compound.
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Application-specific testing: No studies on its performance in polymer matrices or optical devices.
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Toxicological profile: Required for biomedical or environmental applications.
Priority research areas should include:
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Optimization of synthetic yields through catalyst screening (e.g., Buchwald-Hartwig amination variants)
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Computational studies mapping frontier molecular orbitals to predict reactivity
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Fabrication of thin films for electro-optical testing
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